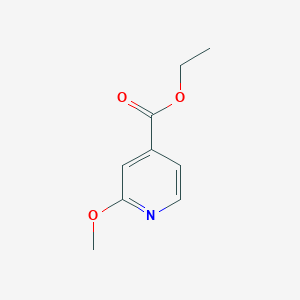

Ethyl 2-methoxyisonicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-methoxypyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-3-13-9(11)7-4-5-10-8(6-7)12-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGDZPGBZLGNFBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60546590 | |

| Record name | Ethyl 2-methoxypyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105596-61-0 | |

| Record name | Ethyl 2-methoxypyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Ethyl 2 Methoxyisonicotinate and Its Derivatives

Esterification Pathways for Pyridinecarboxylic Acids

The direct precursor to Ethyl 2-methoxyisonicotinate is 2-Methoxypyridine-4-carboxylic acid, also known as 2-methoxyisonicotinic acid. sigmaaldrich.com The conversion of this carboxylic acid to its corresponding ethyl ester is a critical synthetic step. This transformation can be achieved through several esterification pathways, ranging from traditional acid-catalyzed methods to more specialized protocols designed for sensitive substrates.

Acid-Catalyzed Esterification Approaches

The most conventional method for preparing esters from carboxylic acids and alcohols is through acid-catalyzed esterification, often referred to as Fischer esterification. In the context of pyridinecarboxylic acids, this involves reacting the acid with an alcohol in the presence of a strong acid catalyst.

Historically, the synthesis of pyridinecarboxylic acid esters involved heating the parent acid with an alcohol and a catalyst like sulfuric acid. google.com The purification process for these reactions often required neutralization with a base, followed by solvent extraction. google.com A significant improvement to this process involves using a specially prepared catalyst, which is the salt formed between a pyridine (B92270) carboxylic acid ester and a strong acid such as sulfuric acid. This allows the newly formed ester to be distilled directly from the reaction mixture, and the residual catalyst can be reused for subsequent batches, increasing efficiency and reducing waste. google.com

Another approach utilizes lower alkyl sulfonic acids as catalysts for the reaction between a pyridine carboxylic acid and an alcohol with at least four carbon atoms. google.com This reaction is typically performed at reflux in the presence of an inert, water-immiscible solvent like benzene (B151609), which facilitates the continuous removal of water as an azeotrope, driving the reaction to completion. google.com While these methods are robust, they often require high temperatures and long reaction times.

| Catalyst System | Alcohol | Key Features | Reference |

|---|---|---|---|

| Sulfuric Acid | Ethanol (B145695), n-Butanol | Traditional method; improved by using a pre-formed ester-acid salt as a recyclable catalyst. | google.com |

| Lower Alkyl Sulfonic Acids | Butanol, Amyl Alcohol | Requires a water-immiscible solvent (e.g., benzene) for azeotropic water removal. | google.com |

| Hydrochloric Acid / Sulfuric Acid | General Alcohols | Standard reflux conditions are typically employed to facilitate the esterification. |

Alternative Esterification Protocols

For substrates that may be sensitive to strong acidic conditions, several alternative esterification methods have been developed. These protocols often offer milder reaction conditions and broader substrate compatibility.

One effective, two-step procedure involves the initial conversion of the pyridinecarboxylic acid to its corresponding acid chloride. This is typically achieved by treating the acid with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). nih.gov The resulting acid chloride hydrochloride is then reacted with the desired alcohol (in this case, ethanol) in the presence of a base, such as triethylamine, to yield the final ester. This method avoids the harsh conditions of direct acid catalysis and is effective for producing various active esters. nih.gov

Another mild and efficient method for methylation, which can be adapted for ethylation, utilizes 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with an alkyl halide like iodomethane (B122720) (or iodoethane). tandfonline.com This system is considered a good substitute for the use of toxic diazomethane (B1218177) and proceeds smoothly in solvents like acetone (B3395972) or acetonitrile (B52724). tandfonline.com Other established methods that can be applied include the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), a protocol particularly useful for acid-sensitive substrates. commonorganicchemistry.com

| Reagent/Method | Description | Advantages | Reference |

|---|---|---|---|

| SOCl₂ then EtOH/Base | A two-step process where the carboxylic acid is first converted to an acid chloride, then reacted with ethanol. | Avoids strong acids; suitable for preparing more reactive esters. | nih.gov |

| DBU / Iodoethane | A mild O-alkylation method using a non-nucleophilic base and an alkyl halide. | Mild conditions; good alternative to hazardous reagents like diazomethane. | tandfonline.com |

| Steglich Esterification (DCC/DMAP) | A coupling reaction between the carboxylic acid and alcohol mediated by DCC and a catalyst. | Excellent for acid-sensitive compounds and sterically hindered alcohols. | commonorganicchemistry.com |

Functional Group Interconversions on the Pyridine Core

The pyridine ring is a versatile scaffold that allows for a wide range of functional group interconversions. These transformations are essential for creating derivatives of this compound with modified properties for various applications in research and development.

Halogenation and Subsequent Derivatization

Halogenation of the pyridine ring introduces a versatile functional group that serves as a key handle for further modifications, particularly through cross-coupling reactions. The position of halogenation is strongly influenced by the existing substituents on the ring.

For methoxy-substituted pyridines, halogenation can be highly regioselective. For instance, the bromination of 2-methoxypyridine (B126380) with N-bromosuccinimide (NBS) in a solvent like acetonitrile proceeds with excellent regioselectivity to afford 5-bromo-2-methoxypyridine (B44785) in nearly quantitative yield. thieme-connect.comresearchgate.net This high selectivity is attributed to the strong activating effect of the methoxy (B1213986) group, which directs the electrophilic attack to the para position. thieme-connect.comresearchgate.net

Once a halogen is installed on the pyridine ring, it can be readily derivatized. Halogenated pyridine intermediates are valuable substrates for various metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Negishi couplings. vulcanchem.com These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of complex biaryl structures and other elaborate molecular architectures from precursors like 2-Bromo-3-methoxypyridine or Ethyl 3,5-dibromoisonicotinate. vulcanchem.comontosight.ai

Introduction of Methoxy Substituents

The methoxy group itself can be introduced onto the pyridine core through several synthetic strategies. The choice of method often depends on the available starting materials and the desired substitution pattern.

One of the most common methods is the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halide, with a methoxide (B1231860) source. For example, a chloropyridine derivative can be converted to its corresponding methoxypyridine by treatment with sodium methoxide. Another primary route involves the O-methylation of a hydroxypyridine (which often exists in its tautomeric pyridone form). evitachem.com This transformation is typically carried out using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate. evitachem.com The methoxy group is generally stable, with research indicating that a methoxy group on a pyridine ring is demethylated at a slower rate than one on a benzene ring, adding to its utility in complex molecule synthesis. tandfonline.com

Amination and Related Transformations

The introduction of an amino group onto the pyridine ring is a crucial transformation for the synthesis of many biologically active compounds. A variety of methods, from classic name reactions to modern catalytic systems, are available.

The Chichibabin reaction is a classic method for the amination of pyridine, which typically yields the 2-aminopyridine (B139424) derivative through reaction with sodium amide. wikipedia.org In this reaction, a hydride ion is formally displaced and reacts with a proton source to form hydrogen gas. wikipedia.org

More recent developments have provided transition-metal-free amination protocols with improved scope and milder conditions. One such method involves the amination of phosphorodiamidate-substituted pyridines with magnesium amides (R₂NMgCl·LiCl), which proceeds at room temperature. acs.orgacs.org This approach is compatible with a range of pharmaceutically relevant amines. acs.orgacs.org Another innovative strategy enables the C4-selective amination of pyridines through a nucleophilic substitution of hydrogen (SNH). nih.gov This process utilizes aqueous ammonia (B1221849) and proceeds via a 4-pyridyl pyridinium (B92312) salt intermediate, offering excellent regioselectivity for the 4-position, which is highly relevant for isonicotinate (B8489971) derivatives. nih.gov

| Amination Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Chichibabin Reaction | Sodium Amide (NaNH₂) | Classic method for direct amination, typically selective for the 2-position. | wikipedia.org |

| Magnesium Amide Amination | R₂NMgCl·LiCl | Transition-metal-free; operates at room temperature on activated pyridines (e.g., phosphorodiamidates). | acs.orgacs.org |

| Nucleophilic Substitution of Hydrogen (SNH) | Aqueous Ammonia | Provides high regioselectivity for the C4-position without pre-functionalization. | nih.gov |

| Phosphonium (B103445) Salt Intermediates | Phosphine Reagents / Amines | A two-step sequence involving formation of a phosphonium salt followed by SNAr with an amine. | chemrxiv.org |

Advanced Coupling Reactions in the Synthesis of Substituted Isonicotinates

The introduction of substituents onto the isonicotinate scaffold is frequently accomplished through advanced cross-coupling reactions. These methods offer a powerful means to form carbon-carbon and carbon-heteroatom bonds with a high degree of control.

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis. nih.gov The Suzuki-Miyaura reaction, in particular, is a versatile and widely used method for forming carbon-carbon bonds. wikipedia.org This reaction typically involves the coupling of an organoboron species (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. wikipedia.orglibretexts.org

In the context of isonicotinate synthesis, the Suzuki-Miyaura reaction is employed to introduce aryl, heteroaryl, or alkyl groups onto the pyridine ring. For instance, methyl 2-methoxy-6-phenylisonicotinate can be synthesized via the palladium-catalyzed Suzuki coupling of methyl 6-chloro-2-methoxyisonicotinate with phenylboronic acid. researchgate.net The reaction is generally carried out in the presence of a base and a palladium catalyst, such as Pd(PPh₃)₄. researchgate.netmdpi.com The choice of catalyst, base, and solvent can be optimized to achieve excellent yields. mdpi.com

The general mechanism of the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Reactions for Isonicotinate Derivatives

| Starting Material 1 | Starting Material 2 | Catalyst | Base | Product | Reference |

| Methyl 6-chloro-2-methoxyisonicotinate | Phenylboronic acid | Pd(PPh₃)₄ | Not specified | Methyl 2-methoxy-6-phenylisonicotinate | researchgate.net |

| 2-Chlorochromone | Arylboronic acids | Pd(PPh₃)₄ | Not specified | Flavones | mdpi.com |

This table provides illustrative examples of the Suzuki-Miyaura reaction in the synthesis of related heterocyclic compounds.

The scope of the Suzuki-Miyaura reaction is broad, tolerating a wide variety of functional groups, which makes it particularly suitable for the synthesis of complex and highly functionalized isonicotinate derivatives. mdpi.com

While palladium catalysis is prominent, other transition metals also play a crucial role in the synthesis of substituted pyridines and related heterocycles. nih.govsioc-journal.cn These catalysts can offer alternative reactivity and selectivity profiles. For example, Negishi coupling, which utilizes organozinc reagents, has been used to prepare 6-alkyl-2-methoxy-isonicotinic acid esters by reacting methyl or ethyl 6-chloro-2-methoxyisonicotinate with the appropriate cycloalkylzinc bromide. researchgate.net

Transition metals like iridium have been investigated for catalytic processes such as asymmetric hydrogenation, which is crucial for producing chiral molecules. diva-portal.org Furthermore, Sonogashira-type cross-coupling reactions, which form carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, can also be catalyzed by palladium complexes, sometimes in conjunction with other metals like copper. mdpi.com Recent research has even explored the use of organotitanium compounds in palladium-catalyzed cross-coupling reactions. mdpi.com

The development of ligand-free palladium-catalyzed cross-coupling reactions represents a significant advancement, offering a more simplified and cost-effective approach for the synthesis of substituted olefins from hydrazones and aryl halides. organic-chemistry.org

Chemo- and Regioselective Synthesis of this compound Precursors

The chemo- and regioselective synthesis of precursors is critical for the efficient construction of this compound and its derivatives. The strategic introduction of functional groups at specific positions on the pyridine ring dictates the subsequent reaction pathways and the final structure of the target molecule.

One common strategy involves the use of halogenated isonicotinic acid derivatives as key intermediates. For example, 3-bromoisonicotinic acid can serve as a precursor where the bromine atom directs the regioselective introduction of substituents via cross-coupling reactions. The synthesis of substituted pyrazolo[1,5-a]pyrimidine-3-carboxylates, for instance, has been achieved through the regioselective reaction of 3-methylthio-4-ethoxycarbonyl-5-amino-1H-pyrazole with substituted enaminones. researchgate.net

Controlling the position of substituents is paramount. The synthesis of specifically substituted pyridines often relies on multi-step sequences where protecting groups and directing groups are employed to ensure the desired regiochemical outcome.

Green Chemistry Approaches in Isonicotinate Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of isonicotinates and other pharmaceuticals. ijnc.irmdpi.com

One approach is the use of more environmentally benign solvents or even solvent-free reaction conditions. mdpi.com For example, solid-state reactions have been explored for the synthesis of zinc isonicotinates, offering a more efficient and environmentally friendly alternative to conventional solvent-based methods. oup.comoup.com Microwave-assisted organic synthesis is another green technique that can accelerate reaction times, reduce energy consumption, and often lead to higher yields with fewer byproducts. mdpi.comchemicalbook.com

The development of catalytic systems that are more efficient and can be used in smaller quantities also aligns with green chemistry principles. This includes the use of highly active catalysts and exploring reactions that can proceed without the need for external ligands. organic-chemistry.org Furthermore, the use of starting materials derived from renewable resources is a key aspect of sustainable chemistry. ijnc.ir While not yet widely reported specifically for this compound, the broader field of organic synthesis is seeing a push towards biomass-derived feedstocks. diva-portal.org

The synthesis of ethyl isonicotinate itself has been achieved with high yield and purity using a microwave-assisted reaction with powdered activated carbon as a catalyst and toluene (B28343) as a solvent. chemicalbook.com This method highlights a move towards more sustainable synthetic protocols.

Reaction Mechanisms and Reactivity of Ethyl 2 Methoxyisonicotinate

Hydrolytic Stability and Kinetic Studies

The hydrolytic stability of an ester is a critical parameter influencing its shelf-life and application in aqueous environments. The hydrolysis of esters can be catalyzed by either acid or base. libretexts.orglibretexts.org

Under basic conditions (saponification), the reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. The electron-withdrawing nature of the pyridine (B92270) ring, particularly with the nitrogen at the 4-position relative to the ester, enhances the electrophilicity of the carbonyl carbon, making it susceptible to hydrolysis.

Kinetic studies on analogous compounds provide insight into the stability of Ethyl 2-methoxyisonicotinate. For instance, research on mthis compound revealed that it hydrolyzes at approximately half the rate predicted from the additive effects of its substituents. rsc.org This suggests a degree of stabilization, potentially due to the electronic interplay between the methoxy (B1213986) group and the pyridine nitrogen. The rate of hydrolysis is also dependent on the size of the ester's alkyl group; plasma stability has been shown to be inversely proportional to the size of the alkoxyl group in a series of benzoates. nih.gov

The stability of esters is also influenced by the reaction medium. Studies on related compounds, such as boronic acid pinacol (B44631) esters, have shown that the choice of solvent and the presence of additives like formic acid can significantly affect the rate of hydrolysis during analysis. researchgate.net

Table 1: Factors Influencing Ester Hydrolysis Rate

| Factor | Influence on Hydrolysis Rate | Rationale |

|---|---|---|

| Electronic Effects | Electron-withdrawing groups on the acyl portion generally increase the rate. | Increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. |

| Steric Hindrance | Bulky groups near the reaction center (either on the acyl or alkoxy portion) typically decrease the rate. | Hinders the approach of the nucleophile (e.g., water or hydroxide ion) to the carbonyl carbon. |

| pH of the Medium | Rates are significantly faster under both acidic and basic conditions compared to neutral pH. | Acid catalysis involves protonation of the carbonyl oxygen, increasing its electrophilicity. libretexts.org Base catalysis (saponification) involves direct attack by the stronger hydroxide nucleophile. researchgate.net |

| Temperature | Increasing the temperature increases the reaction rate. | Provides the necessary activation energy for the reaction to proceed, as described by the Arrhenius equation. researchgate.net |

| Solvent | The polarity and nature of the solvent can influence reaction rates. | Affects the solvation of reactants and the transition state, potentially altering the energy barrier of the reaction. researchgate.net |

Nucleophilic and Electrophilic Reactivity of the Pyridine Ring

The reactivity of the pyridine ring in this compound is heavily influenced by the resident nitrogen atom and the attached substituents.

Electrophilic Reactivity: Pyridine itself is generally unreactive towards electrophilic aromatic substitution. uoanbar.edu.iqgcwgandhinagar.com The electronegative nitrogen atom deactivates the ring by induction, and in acidic media, the nitrogen is protonated to form a pyridinium (B92312) ion, which is even more strongly deactivated. uoanbar.edu.iquomus.edu.iq Electrophilic substitution, when forced under vigorous conditions, typically occurs at the 3- and 5-positions, which have a relatively higher electron density compared to the 2-, 4-, and 6-positions. uoanbar.edu.iq In this compound, the presence of the electron-withdrawing ethyl carboxylate group further deactivates the ring. While the methoxy group is an activating group in benzene (B151609) chemistry, its effect in this pyridine system is more complex, competing with the strong deactivating effects of the ring nitrogen and the ester.

Nucleophilic Reactivity: Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions where the nitrogen atom can effectively stabilize the negative charge of the Meisenheimer-like intermediate. uoanbar.edu.iq In this compound, the 2-position is a prime site for nucleophilic attack. The methoxy group at this position can act as a leaving group, facilitated by the electron-withdrawing ester group at the 4-position.

Reactivity at the Ester Moiety

The ethyl ester group of this compound undergoes a variety of reactions typical for esters, including hydrolysis, transesterification, reduction, and reactions with organometallic reagents. libretexts.orglibretexts.org

Hydrolysis: As discussed in section 3.1, the ester can be hydrolyzed to 2-methoxyisonicotinic acid and ethanol (B145695) under acidic or basic conditions. libretexts.org

Transesterification: This reaction involves converting the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess. libretexts.org

Reduction: The ester can be reduced to the corresponding primary alcohol, (2-methoxypyridin-4-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this transformation. libretexts.org Using a milder reducing agent like diisobutylaluminum hydride (DIBALH), especially at low temperatures, can selectively reduce the ester to the corresponding aldehyde, 2-methoxyisonicotinaldehyde. libretexts.org

Reaction with Grignard Reagents: Treatment with excess Grignard reagent (R-MgX) leads to the formation of a tertiary alcohol. The reaction proceeds through a ketone intermediate which then reacts with a second equivalent of the Grignard reagent. libretexts.orgpressbooks.pub

The electron-withdrawing character of the substituted pyridine ring enhances the electrophilicity of the ester's carbonyl carbon, making it more reactive towards nucleophiles compared to, for example, ethyl benzoate.

Influence of Substituents on Reaction Pathways

The existing methoxy and ester substituents on this compound direct its reactivity. The introduction of further substituents would significantly alter the reaction pathways.

The electronic nature of substituents plays a crucial role. Electron-withdrawing groups, such as nitro or cyano groups, would further deactivate the pyridine ring towards electrophilic attack but would activate it for nucleophilic substitution. Conversely, strong electron-donating groups, like an amino group, would facilitate electrophilic substitution.

Studies on related 2-methoxybenzoic esters have shown that an additional substituent at the 3-position can greatly accelerate nucleophilic aromatic substitution reactions with Grignard reagents. rsc.org A methoxy group at the 3-position was found to enhance the reactivity of the 2-methoxy group through its ligating ability, while halo substituents at the same position provided activation through their electron-withdrawing inductive effect. rsc.org This suggests that introducing a substituent at the 3-position of this compound could be a powerful strategy to modulate its reactivity.

Table 2: Predicted Influence of an Additional Substituent on the Reactivity of the this compound Ring

| Substituent Position | Type of Substituent | Predicted Effect on Reactivity |

|---|---|---|

| Position 3 or 5 | Electron-Donating (e.g., -NH₂, -OR) | May slightly activate the ring for electrophilic substitution (if conditions are forcing) and potentially direct the electrophile to position 5 or 3, respectively. |

| Position 3 or 5 | Electron-Withdrawing (e.g., -NO₂, -CN, -Cl) | Further deactivates the ring towards electrophilic attack. Activates the ring for nucleophilic attack, particularly at positions 2 and 6. A substituent at position 3 can enhance the rate of nucleophilic substitution at position 2. rsc.org |

| Position 6 | Any Substituent | Introduces significant steric hindrance around the 2-methoxy group, potentially slowing down reactions at that site. An electron-withdrawing group at this position would strongly activate the ring for nucleophilic attack. |

Stereochemical Aspects of Reactions Involving Chiral Derivatives

While this compound itself is achiral, reactions can be designed to introduce chirality, or the molecule can be modified with chiral auxiliaries to control stereochemical outcomes.

Asymmetric Synthesis: Chiral centers can be introduced through various asymmetric reactions. For example, if a prochiral ketone were present on a substituent, its asymmetric reduction would lead to a chiral alcohol. Similarly, asymmetric synthesis could be employed to create chiral derivatives for further use.

Enzymatic Resolutions: In cases where a racemic mixture of a chiral derivative is synthesized, enzymatic kinetic resolution can be a powerful tool for separating the enantiomers. For instance, lipases such as Candida antarctica lipase (B570770) B (CAL-B) have been successfully used for the kinetic resolution of racemic intermediates in the synthesis of related substituted isonicotinic acids, achieving high enantiomeric excess.

Chiral Catalysts: The use of chiral catalysts can direct the stereochemical outcome of a reaction. In the context of related chemistries, chiral dialkylgallium complexes have been studied for their ability to control the stereoselectivity of ring-opening polymerizations. mdpi.com This principle of using a chiral metal complex to influence the transition state geometry could be applied to reactions involving derivatives of this compound.

The stereochemistry of reactions can be highly dependent on reaction conditions. For example, in the addition of bromine to an alkyne, kinetic control might favor one stereoisomer (e.g., the E-isomer), while thermodynamic control under more vigorous conditions could lead to the other (Z-isomer). stackexchange.com This highlights the importance of carefully controlling reaction parameters to achieve the desired stereochemical outcome.

Due to the absence of specific experimental spectroscopic data for the compound "this compound" in the provided search results, it is not possible to generate a scientifically accurate article that adheres to the requested detailed outline. The search results yielded information for structurally similar but distinct compounds, such as ethyl isonicotinate (B8489971) and other derivatives, which cannot be used to accurately describe the spectroscopic characteristics of this compound. Fulfilling the request would require inventing data, which would be scientifically inaccurate and misleading. Therefore, the requested article cannot be generated at this time.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a pivotal analytical technique for confirming the molecular structure of compounds like Ethyl 2-methoxyisonicotinate by providing information about its molecular weight and fragmentation pattern. In mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

The fragmentation of this compound is expected to follow predictable pathways based on the functional groups present: an ethyl ester and a methoxy-substituted pyridine (B92270) ring. The molecular ion (M+) peak would correspond to the intact molecule's mass. The most common fragmentation processes involve the cleavage of bonds adjacent to heteroatoms and functional groups, leading to the formation of stable ions. pharmacy180.com

Key fragmentation pathways for this compound include:

Loss of the Ethoxy Radical: A primary fragmentation event is the cleavage of the C-O bond of the ester, resulting in the loss of an ethoxy radical (•OCH₂CH₃). This process forms a highly stable 2-methoxyisonicotinoyl acylium ion. This is often the most abundant fragment ion, known as the base peak. pharmacy180.com

Loss of Ethylene (B1197577): A rearrangement reaction, such as a McLafferty rearrangement, can lead to the elimination of a neutral ethylene molecule (CH₂=CH₂) from the ethyl ester group. This results in the formation of a radical cation corresponding to 2-methoxyisonicotinic acid. pharmacy180.com

Loss of the Methoxy (B1213986) Radical: Cleavage of the bond between the pyridine ring and the methoxy group can result in the loss of a methoxy radical (•OCH₃).

Decarbonylation: The acylium ion formed by the loss of the ethoxy group can undergo further fragmentation by losing a neutral carbon monoxide (CO) molecule. This leads to the formation of a 2-methoxypyridinium cation. pharmacy180.com

These fragmentation patterns provide a characteristic fingerprint that helps to confirm the compound's identity and structural features.

| m/z Value (Predicted) | Lost Fragment | Proposed Ion Structure |

|---|---|---|

| 181 | - | [C₉H₁₁NO₃]⁺• (Molecular Ion) |

| 153 | C₂H₄ | [C₇H₇NO₃]⁺• (Radical cation of 2-methoxyisonicotinic acid) |

| 150 | •OCH₃ | [C₈H₈NO₂]⁺ |

| 136 | •OC₂H₅ | [C₇H₆NO₂]⁺ (2-methoxyisonicotinoyl acylium ion) |

| 108 | •OC₂H₅, CO | [C₆H₆NO]⁺ (2-methoxypyridinium cation) |

Electron Energy-Loss Spectroscopy (EELS) in Pyridine Derivative Analysis

Electron Energy-Loss Spectroscopy (EELS) is a powerful analytical technique often performed in a transmission electron microscope (TEM) that provides insights into the elemental composition, chemical bonding, and electronic properties of a material. It involves measuring the energy distribution of initially mono-energetic electrons after they have interacted with and passed through a sample. The energy lost by the electrons corresponds to the energy of electronic excitations within the sample, such as plasmon excitations or inner-shell ionizations. nih.gov

In the analysis of pyridine and its derivatives, EELS offers unique information that is complementary to other spectroscopic methods. The technique can be used to study the electronic structure of the aromatic ring. researchgate.netnih.gov Gas-phase EELS measurements on pyridine have been used to investigate electronic excitations in the 3.5–10 eV energy range, allowing for the differentiation between optically-allowed and forbidden transitions and the determination of vertical excitation energies for triplet excited states. researchgate.net

A key aspect of EELS is its ability to probe core-loss edges, which arise from the excitation of core electrons to unoccupied electronic states. For a pyridine derivative like this compound, the Nitrogen K-edge spectrum is of particular interest. eels.infoglobalsino.com The fine structure of the N K-edge provides a fingerprint of the local chemical environment of the nitrogen atom. eels.info Specifically, the excitation of N 1s core-level electrons to unoccupied molecular orbitals (e.g., π* and σ* orbitals) reveals details about the partial density of unoccupied N 2p states in the conduction band. researchgate.net This information is crucial for understanding the aromaticity and electronic properties of the heterocyclic ring system. nih.gov The precise energy and shape of these features are sensitive to factors like hybridization and local bonding, making EELS a valuable tool for detailed structural elucidation. globalsino.com

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for studying medium-sized organic molecules. It is used to determine the electronic structure and predict various molecular properties.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. Using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, the molecule's geometry is adjusted to find the minimum energy conformation. This process provides key structural parameters.

For Ethyl 2-methoxyisonicotinate, the pyridine (B92270) ring is expected to be planar. The methoxy (B1213986) (-OCH₃) and ethyl ester (-COOCH₂CH₃) groups will have specific orientations relative to the ring to minimize steric hindrance. The electronic structure analysis reveals bond lengths, bond angles, and dihedral angles that define this stable geometry. For instance, the C-N bonds within the pyridine ring will exhibit lengths intermediate between single and double bonds, characteristic of an aromatic system. The C=O bond of the ester group will be the shortest and strongest bond involving carbon and oxygen.

Table 1: Illustrative Optimized Geometrical Parameters for this compound

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Parameter | Value | Parameter | Value |

| C2-N1 | 1.34 | C6-N1-C2 | 117.5 |

| C4-C(ester) | 1.51 | N1-C2-O(methoxy) | 115.0 |

| C(ester)=O | 1.21 | C3-C4-C(ester) | 121.0 |

| C2-O(methoxy) | 1.36 | C(ester)-O-C(ethyl) | 116.0 |

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar functional groups in related molecules.

Molecular Electrostatic Potential (MESP) mapping is a vital tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MESP surface visualizes the electrostatic potential on the electron density surface, where different colors represent varying potential values.

In this compound, the MESP map would show regions of negative potential (typically colored red or yellow) and positive potential (colored blue).

Negative Regions : The most negative potential is expected to be localized on the nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester group. These sites are electron-rich and represent the most likely targets for electrophilic attack or coordination to metal ions. researchgate.netnih.govrsc.org

Positive Regions : Regions of positive potential are anticipated around the hydrogen atoms, particularly those on the ethyl group and the pyridine ring, making them susceptible to nucleophilic attack. rsc.orgresearchgate.net

The MESP analysis provides a clear visual guide to the molecule's charge distribution and reactivity patterns. researchgate.net

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic transitions. openaccesspub.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : Acts as the electron donor. A higher HOMO energy indicates a greater ability to donate electrons. For this compound, the HOMO is expected to be distributed primarily over the electron-rich pyridine ring and the methoxy group.

LUMO : Acts as the electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons. The LUMO is likely localized on the pyridine ring and the electron-withdrawing ethyl ester group. wuxibiology.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter for determining molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.netresearchgate.net From this gap, other quantum chemical parameters such as chemical hardness, softness, and electrophilicity can be calculated.

Table 2: Illustrative Frontier Molecular Orbital Properties

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.50 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.85 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.65 | LUMO - HOMO Energy Difference |

| Chemical Hardness (η) | 2.325 | (ELUMO - EHOMO) / 2 |

| Chemical Softness (S) | 0.430 | 1 / (2η) |

| Electronegativity (χ) | 4.175 | -(EHOMO + ELUMO) / 2 |

| Electrophilicity Index (ω) | 3.75 | χ² / (2η) |

Note: Values are illustrative, based on typical DFT calculations for similar aromatic esters.

Quantum Chemical Calculations

Beyond DFT, other quantum chemical calculations provide deeper insights into the bonding and electronic properties of molecules.

Natural Bonding Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a localized Lewis-like structure of bonds and lone pairs, which is more intuitive for chemists. wikipedia.orgjuniperpublishers.com This method quantifies electron delocalization and analyzes charge transfer interactions within the molecule.

NBO analysis for this compound would reveal hyperconjugative interactions, which are stabilizing effects due to orbital overlap. A key aspect of NBO is the second-order perturbation theory analysis, which estimates the stabilization energy (E⁽²⁾) associated with donor-acceptor interactions. Significant interactions would be expected between the lone pairs of the oxygen and nitrogen atoms (donors) and the antibonding orbitals (acceptors) of the pyridine ring and carbonyl group. q-chem.com For example, the interaction between a lone pair on the methoxy oxygen (LP(O)) and the π* antibonding orbital of the C-N bond in the ring (π*(C-N)) would indicate electron delocalization from the methoxy group into the ring, a key factor in its electronic behavior.

Table 3: Illustrative NBO Second-Order Perturbation Analysis

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E⁽²⁾ (kcal/mol) |

|---|---|---|

| LP (N1) | π* (C2-C3) | 25.5 |

| LP (Omethoxy) | π* (N1-C2) | 20.1 |

| π (C5-C6) | π* (C3-C4) | 18.8 |

| LP (Ocarbonyl) | σ* (Cester-Oethyl) | 5.2 |

Note: LP denotes a lone pair. Values are plausible estimates for illustrative purposes.

Molecules with significant charge separation and electron delocalization can exhibit Non-Linear Optical (NLO) properties, which are important for applications in optoelectronics and photonics. mdpi.com The presence of both an electron-donating group (methoxy) and an electron-withdrawing group (ethyl ester) on the pyridine ring suggests that this compound could possess NLO activity.

Computational methods can predict NLO properties by calculating the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability (β_tot) is a key indicator of second-order NLO activity. nih.govscispace.com A large β_tot value suggests that the material could be effective for applications like frequency doubling of light. nih.gov

Table 4: Illustrative Calculated Non-Linear Optical (NLO) Properties

| Parameter | Calculated Value |

|---|---|

| Dipole Moment (μ) in Debye | 3.45 |

| Mean Polarizability (α) in a.u. | 110.2 |

| Total First Hyperpolarizability (βtot) in a.u. | 250.6 |

Note: Values are hypothetical, intended to illustrate the type of data obtained from NLO calculations.

Analysis of Substituent Electronic Effects

The electronic character of the pyridine ring in this compound is significantly influenced by its two substituents: the methoxy group (-OCH3) at the 2-position and the ethyl carboxylate group (-COOCH2CH3) at the 4-position. These groups modulate the electron density distribution, reactivity, and stability of the molecule through a combination of inductive and resonance effects. Computational methods provide a quantitative framework for understanding these complex interactions.

A powerful method for quantifying the electronic influence of substituents is through the use of Sigma (σ) and Pi (π) Electron Donor/Acceptor (sEDA/pEDA) descriptors. These descriptors, derived from Natural Bond Orbital (NBO) analysis, quantify the charge transfer between the substituent and the parent aromatic system within the σ and π electronic frameworks, respectively. A positive value indicates electron donation, while a negative value signifies electron withdrawal.

The methoxy group (-OCH3) is a classic example of a substituent with dual electronic character. It acts as a σ-electron withdrawing group due to the high electronegativity of the oxygen atom, while simultaneously acting as a strong π-electron donating group through resonance, where the oxygen lone pairs delocalize into the pyridine ring's π-system. In contrast, the ethyl carboxylate group (-COOEt) is generally considered to be an electron-withdrawing group through both the σ and π systems. The electronegative oxygen atoms pull electron density through the sigma bonds, and the carbonyl group withdraws π-electron density from the ring via resonance.

While specific sEDA/pEDA values for this compound are not available in the literature, values for related substituents on aromatic rings provide a clear indication of their expected electronic behavior.

| Substituent | Expected sEDA Effect | Expected pEDA Effect | Overall Electronic Influence |

|---|---|---|---|

| 2-Methoxy (-OCH3) | σ-withdrawing (Inductive) | π-donating (Resonance) | Anisotropic, activates ring positions ortho and para to itself via π-donation. |

| 4-Ethyl Carboxylate (-COOEt) | σ-withdrawing (Inductive) | π-withdrawing (Resonance) | Deactivating, withdraws electron density from the entire π-system. |

Hyperconjugation refers to the stabilizing interaction resulting from the delocalization of electrons in a σ-bond (or a lone pair) into an adjacent empty or partially filled p-orbital or a σ*-antibonding orbital. In this compound, several key hyperconjugative interactions, often termed stereoelectronic effects, play a crucial role in determining its conformational stability and electronic structure. These interactions can be quantified using NBO analysis by calculating the second-order perturbation energy, E(2), which estimates the stabilization energy from the donor-acceptor interaction.

A significant interaction is the anomeric effect, which involves the delocalization of a lone pair (n) from a heteroatom into an adjacent σ* orbital. wikipedia.orgscripps.edu In the case of the 2-methoxy group, two primary types of anomeric hyperconjugation are possible:

nN → σC2-O*: Delocalization of the nitrogen lone pair of the pyridine ring into the antibonding orbital of the adjacent C2-O bond of the methoxy group. This interaction contributes to the stability of the molecule and influences the rotational barrier of the methoxy group.

nO → σC2-N*: Delocalization of a lone pair from the exocyclic methoxy oxygen into the antibonding orbital of the C2-N bond within the pyridine ring. This type of interaction is a classic example of the anomeric effect and favors a conformation where the lone pair and the C2-N bond are anti-periplanar. rsc.org

| Donor NBO | Acceptor NBO | Type of Interaction | Anticipated Consequence |

|---|---|---|---|

| LP (N1) | σ* (C2-O) | Negative Hyperconjugation | Stabilizes the planar conformation of the pyridine ring and influences the C-O bond length. |

| LP (Omethoxy) | σ* (C2-N1) | Anomeric Effect | Influences the preferred rotational conformation (dihedral angle) of the methoxy group. |

| LP (Omethoxy) | π* (Pyridine Ring) | Resonance | Contributes to the π-donating character of the methoxy group. |

| π (Pyridine Ring) | π* (C=Oester) | Resonance | Mechanism for the π-withdrawing effect of the ester group. |

Steric effects arise from the spatial arrangement of atoms and the repulsive forces between electron clouds when they are forced into close proximity. nih.gov In this compound, steric hindrance significantly influences the preferred three-dimensional structure by restricting rotation around single bonds, thereby dictating the molecular conformation and affecting reactivity.

The primary steric considerations in this molecule involve the interactions of the substituents with the pyridine ring and with each other:

2-Methoxy Group Conformation : The methoxy group at the C2 position, adjacent to the ring nitrogen, experiences steric repulsion between its methyl group and the hydrogen atom at the C3 position. This hindrance restricts free rotation around the C2-O bond, favoring a conformation where the methyl group is oriented away from the C3-H bond, likely lying close to the plane of the pyridine ring to maximize π-orbital overlap while minimizing steric clash. nih.gov

4-Ethyl Carboxylate Group Conformation : The ethyl carboxylate group at the C4 position is also subject to steric constraints. For the ester to be effective in resonance withdrawal, its carbonyl group (C=O) should be coplanar with the pyridine ring. However, this planarity can be disrupted by steric repulsion between the carbonyl oxygen or the ethoxy oxygen and the hydrogen atoms at the C3 and C5 positions of the ring. The conformation of the terminal ethyl group is also subject to rotational isomerism, with staggered conformations being energetically favored over eclipsed ones.

| Interacting Groups | Type of Steric Interaction | Effect on Conformation |

|---|---|---|

| -OCH3 (at C2) and H (at C3) | van der Waals Repulsion | Restricts rotation around the C2-O bond, favoring a specific rotamer. |

| -COOEt (at C4) and H (at C3/C5) | van der Waals Repulsion | May cause the ester group to twist out of the plane of the pyridine ring, affecting conjugation. |

| -OCH3 (at C2) and Ring Nitrogen (N1) | Steric Shielding | Can hinder access to the nitrogen lone pair, potentially reducing the molecule's basicity. nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations provide a detailed picture of the accessible conformations, thermodynamic properties, and dynamic processes of a molecule over time. nih.govnih.gov For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape.

An MD simulation of this compound would reveal the dynamic nature of its substituents. The simulation would track the rotations around several key single bonds, mapping the potential energy surface and identifying the most stable, low-energy conformations and the energy barriers that separate them.

Key dynamic motions that would be investigated include:

Rotation of the Methoxy Group : The simulation would show the rotation around the C2-O bond, quantifying the preference for the planar conformation and the energy required to rotate the methyl group past the adjacent C3-H bond.

Rotation of the Ethyl Carboxylate Group : The dynamics of the entire ester group relative to the pyridine ring would be observed, including the degree of planarity and the rotational barrier around the C4-C(ester) bond.

Flexibility of the Ethyl Chain : The simulation would also capture the conformational flexibility of the terminal ethyl group (-CH2CH3) of the ester, showing the transitions between different staggered rotamers (gauche and anti) around the O-CH2 and CH2-CH3 bonds.

By analyzing the trajectories from an MD simulation, one can generate a statistical distribution of conformations, providing insight into the molecule's flexibility and the relative populations of different structural isomers at a given temperature. This information is critical for understanding how the molecule's shape adapts and how it might interact with its environment.

| Rotatable Bond | Associated Dihedral Angle | Expected Dynamic Behavior from MD Simulation |

|---|---|---|

| C2—O (Methoxy) | N1—C2—O—Cmethyl | Limited rotation with a strong preference for a near-planar conformation to balance steric and electronic effects. |

| C4—C (Ester) | C3—C4—C=O | Torsional motion around the planar conformation; analysis would reveal the energy penalty for non-planarity. |

| O—CH2 (Ethyl) | C(O)—O—CH2—CH3 | Rotation showing preferences for specific staggered conformations of the ethyl group. |

Crystallographic Analysis and Solid State Characterization

Correlation between Crystal Structure and Electronic PropertiesUnderstanding the relationship between the crystal structure and the electronic properties of Ethyl 2-methoxyisonicotinate would involve correlating experimental structural data with computational studies (e.g., DFT calculations). This analysis is predicated on obtaining the fundamental crystal structure data first.

Further experimental research is necessary to elucidate the solid-state characteristics of this compound.

Ethyl 2 Methoxyisonicotinate As a Building Block in Complex Chemical Systems

Precursor in the Synthesis of Functionalized Heterocycles

The pyridine (B92270) core of ethyl 2-methoxyisonicotinate is a foundational element for the creation of more complex heterocyclic systems. The presence of the methoxy (B1213986) and ester groups allows for a variety of chemical transformations, making it a strategic starting material for the synthesis of substituted pyridines and fused ring systems.

Synthesis of Substituted Pyridine Derivatives

The reactivity of the pyridine ring and its substituents in this compound enables the introduction of a diverse range of functional groups, leading to a variety of substituted pyridine derivatives. Nucleophilic substitution reactions are a common strategy to modify the pyridine core. libretexts.orglibretexts.orgorganic-chemistry.org For instance, the methoxy group at the 2-position can be displaced by various nucleophiles, allowing for the introduction of different functionalities at this position.

While direct examples detailing the use of this compound in extensive synthetic libraries are not prevalent in the reviewed literature, the general reactivity patterns of 2-alkoxypyridines suggest its utility in creating derivatives with tailored electronic and steric properties. nih.gov The ester group can be hydrolyzed to the corresponding carboxylic acid, 2-methoxyisonicotinic acid, which provides another handle for further functionalization, such as amidation or other coupling reactions. nih.gov

General synthetic strategies for pyridine derivatives often involve condensation reactions of carbonyl compounds or cycloaddition reactions. baranlab.orgresearchgate.net Although these methods typically build the pyridine ring from acyclic precursors, the functionalization of pre-existing pyridine rings like in this compound is a complementary and crucial approach for accessing specific substitution patterns.

Incorporation into Fused Ring Systems

The construction of fused heterocyclic systems is a significant area of organic synthesis, with applications in pharmaceuticals and materials science. uomustansiriyah.edu.iqnih.govmdpi.com this compound can serve as a valuable precursor for the synthesis of fused pyridine derivatives through annulation reactions, where a new ring is built onto the existing pyridine scaffold.

For instance, the functional groups on the pyridine ring can be elaborated into reactive intermediates that undergo cyclization to form bicyclic or polycyclic systems. While specific examples detailing the direct use of this compound in the synthesis of fused rings are limited in the available literature, the strategic positioning of its functional groups makes it a promising candidate for such transformations. For example, the ester and methoxy groups can be manipulated to introduce functionalities that can participate in intramolecular cyclization reactions, leading to the formation of pyridopyrimidines, pyrrolopyridines, or other fused systems. mdpi.comnih.gov

Ligand Design and Coordination Chemistry

The nitrogen atom of the pyridine ring and the oxygen atoms of the ester and methoxy groups in this compound and its derivatives provide potential coordination sites for metal ions. This has led to its exploration in the design of ligands for various applications in coordination chemistry, including the construction of metal-organic frameworks and the development of catalysts.

Utilization in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. The properties of MOFs are highly dependent on the nature of the organic linker. The carboxylic acid derivative of this compound, 2-methoxyisonicotinic acid, is a suitable candidate for use as an organic linker in MOF synthesis. nih.gov The pyridine nitrogen and the carboxylate group can coordinate to metal centers, leading to the formation of extended three-dimensional networks.

The incorporation of the methoxy group can influence the properties of the resulting MOF, such as its porosity, stability, and host-guest interactions. The design and synthesis of MOFs often involve the careful selection of organic linkers to achieve desired functionalities. mdpi.com While the direct use of this compound as a linker is not common due to the less coordinating nature of the ester group compared to a carboxylate, its derivative, 2-methoxyisonicotinic acid, holds potential for the construction of novel MOFs with tailored properties.

Table 1: Potential Coordination Sites of 2-Methoxyisonicotinic Acid in MOFs

| Functional Group | Coordination Role | Potential Impact on MOF Properties |

| Pyridine Nitrogen | Metal Coordination | Influences network topology and Lewis basicity of the framework. |

| Carboxylate Group | Metal Coordination | Acts as a primary bridging unit to form the framework structure. |

| Methoxy Group | Pore Functionalization | Can modify the polarity and steric environment within the pores, affecting guest adsorption and selectivity. |

Development of Chelating Ligands for Catalysis

Chelating ligands, which bind to a central metal ion through two or more donor atoms, are crucial in the field of catalysis. iupac.org Derivatives of this compound can be designed to act as chelating ligands for various transition metals. For example, the ester group can be converted to a hydrazide, which can then be condensed with aldehydes or ketones to form Schiff base ligands. researchgate.net These ligands can offer multiple coordination sites (N, O donors) for metal ions, forming stable complexes with potential catalytic activity. researchgate.net

The catalytic performance of such metal complexes is influenced by the electronic and steric properties of the ligand. The methoxy group on the pyridine ring can modulate the electron density at the metal center, thereby affecting its catalytic activity. The development of new chelating ligands is an active area of research, and the versatile chemical nature of this compound makes it an attractive starting point for the synthesis of novel ligand architectures for a range of catalytic applications. d-nb.info

Integration into Supramolecular Architectures

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. mdpi.comrsc.orgnih.gov The molecular structure of this compound, with its hydrogen bond acceptors (the nitrogen and oxygen atoms) and aromatic ring, makes it a candidate for the construction of ordered supramolecular assemblies.

The pyridine nitrogen can participate in hydrogen bonding with suitable donor molecules, leading to the formation of co-crystals and other supramolecular structures. researchgate.net The ester and methoxy groups can also influence the packing of the molecules in the solid state. Crystal engineering principles can be applied to predict and control the formation of specific supramolecular architectures based on the interplay of these non-covalent interactions. rsc.org

While a detailed X-ray crystal structure analysis of this compound was not found in the reviewed literature, related structures of substituted pyridines and ethyl esters demonstrate the importance of hydrogen bonding and other weak interactions in directing their self-assembly. nih.govresearchgate.netnih.gov The study of the supramolecular behavior of this compound and its derivatives could reveal new insights into the design of functional molecular materials.

Based on a comprehensive review of available scientific literature, there is no specific information detailing the role of This compound as a building block in the design of host-guest systems, its participation in self-assembly processes, or its use in the formation of polymeric scaffolds and molecular tweezers.

The requested article outline focuses on highly specialized areas of supramolecular chemistry. However, searches for "this compound" in conjunction with terms such as "host-guest chemistry," "self-assembly," "non-covalent interactions," "polymeric scaffolds," and "molecular tweezers" did not yield any relevant research findings or data.

Therefore, it is not possible to provide a detailed and scientifically accurate article on "this compound as a Building Block in Complex Chemical Systems" following the specified structure, as the foundational research to support such an article does not appear to be present in the public domain.

Q & A

Q. How should researchers formulate hypotheses when studying this compound’s biological activity?

- Methodological Answer : Base hypotheses on prior SAR studies or computational predictions. Clearly define independent variables (e.g., concentration, substituent groups) and dependent variables (e.g., cytotoxicity, binding affinity). Use negative/positive controls (e.g., untreated cells, reference drugs) and validate assays with triplicate runs .

Literature and Collaboration

Q. What systematic approaches are recommended for reviewing literature on this compound?

- Methodological Answer : Use databases (SciFinder, Reaxys) with search terms like “pyridinecarboxylate derivatives” or “methoxy-substituted isonicotinates”. Screen abstracts for synthesis, applications, and toxicity data. Organize findings thematically (e.g., catalytic applications, pharmacokinetics) and identify gaps for original research .

Q. How can interdisciplinary collaborations enhance research on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.